CNS Penetration Advantage vs. Higher Molecular Weight Analogs
The target compound possesses a low molecular weight of 191.19 g/mol and a calculated XLogP3 of 1.4 [1]. This physicochemical profile falls within a favorable range for central nervous system (CNS) penetration. In a comparative study of benzimidazole analogs, compounds with molecular weights above 300 g/mol and higher lipophilicity (cLogP > 3) showed significantly reduced brain penetration in rodent models [2]. This suggests that this building block, with its lower molecular weight and moderate lipophilicity, is inherently more suitable for generating CNS-penetrant lead compounds compared to larger, more complex benzimidazole analogs.
XLogP3 1.4
cLogP >3
| Evidence Dimension | Physicochemical properties relevant to CNS penetration |
|---|---|
| Target Compound Data | Molecular Weight: 191.19 g/mol; XLogP3: 1.4 |
| Comparator Or Baseline | Higher molecular weight benzimidazole analogs (e.g., > 300 g/mol) and analogs with cLogP > 3 |
| Quantified Difference | Lower molecular weight and lower lipophilicity; associated with improved likelihood of crossing the blood-brain barrier based on class-level correlations. |
| Conditions | Calculated properties (PubChem 2.1, 2021.05.07 release) and literature analysis of benzimidazole analogs in CNS drug discovery programs. |
Why This Matters
For CNS drug discovery programs, selecting building blocks with properties that favor brain exposure is a critical early-stage consideration to avoid late-stage attrition due to poor brain penetration.
- [1] PubChem. 1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid. Computed Descriptors. PubChem CID: 12354606. View Source
- [2] Rankovic, Z. CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 2015, 58(6), pp. 2584-2608. View Source
